molecular formula C12H19NO4 B3021659 (3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1272757-64-8

(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B3021659
CAS No.: 1272757-64-8
M. Wt: 241.28 g/mol
InChI Key: IFAMSTPTNRJBRG-HACHORDNSA-N
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Description

(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic amino acid derivative characterized by a norbornane-like azabicyclo[2.2.1]heptane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its stereochemistry at the 3-position (S-configuration) and exo/endo ring conformation critically influence its chemical and biological properties. The compound is often synthesized via Boc protection of the parent amine using di-tert-butyl dicarbonate (Boc₂O) in ethanol, yielding ~61% under optimized conditions . Key applications include its role as an intermediate in peptide synthesis and drug discovery, particularly for protease inhibitors and enzyme-targeted therapeutics.

Properties

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMSTPTNRJBRG-HACHORDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291775-59-2
Record name (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: NaH or LDA in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound serves as a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders. Its bicyclic structure allows for the modulation of biological activity through strategic modifications.

Case Study:
A study on the synthesis of novel analgesics utilized Boc-2-azabicyclo[2.2.1]heptane derivatives, demonstrating enhanced potency and selectivity compared to existing pain management therapies .

Neuropharmacology

Research indicates that derivatives of this compound can interact with neurotransmitter systems, making them potential candidates for treating conditions such as depression and anxiety.

Findings:
In vitro assays showed that certain derivatives exhibited significant binding affinity to serotonin receptors, suggesting their potential use in antidepressant formulations .

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and ease of removal.

Application Example:
In peptide synthesis, Boc-2-azabicyclo[2.2.1]heptane derivatives have been employed to protect amino groups during coupling reactions, allowing for the sequential assembly of complex peptides .

Synthesis of Complex Molecules

The compound has been utilized in the construction of complex natural products and synthetic analogs, showcasing its versatility in multi-step synthetic pathways.

Data Table: Synthesis Applications

Application AreaCompound TypeReference
Drug DevelopmentAnalgesic Derivatives
NeuropharmacologySerotonin Receptor Ligands
Organic SynthesisPeptide Synthesis

Polymer Chemistry

Recent studies have explored the use of azabicyclic compounds in developing new polymeric materials with enhanced mechanical properties and thermal stability.

Research Insight:
The incorporation of Boc-protected azabicyclic units into polymer backbones has resulted in materials with improved elasticity and strength, suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of (3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The bicyclic structure imparts rigidity, which can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight Key Features Yield (%) Applications
(3S)-exo-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 291775-59-2 257.28 Boc-protected, exo conformation, S-configuration 61 Peptide synthesis, enzyme inhibition
(3R)-exo-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid N/A 257.28 R-configuration, higher synthetic yield 86 Stereochemical studies
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid 171754-02-2 141.17 Unprotected amine, lower molecular weight 98 Direct enzymatic substrates
(1R,3S,4S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid 197142-34-0 199.23 Smaller ring, higher ring strain N/A Niche synthetic applications

Key Research Findings

Stereochemistry and Reactivity : The 3S-exo isomer exhibits lower synthetic yield (61%) compared to the 3R-exo variant (86%), highlighting challenges in stereoselective synthesis .

Solubility and Stability : The Boc group enhances lipophilicity, improving membrane permeability but requiring deprotection for biological activity .

Biological Activity

(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1272757-64-8

The compound features a bicyclic structure that contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of certain enzymes, which may be relevant in the treatment of diseases where enzyme activity plays a critical role.
    • Specific studies have indicated its effectiveness against β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound possess antimicrobial activity, making them candidates for further development as antibacterial agents .
  • Antiproliferative Effects :
    • Some derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of various bicyclic compounds, including this compound, revealed significant inhibition of β-lactamase enzymes in vitro. The findings indicated that modifications to the bicyclic structure could enhance inhibitory potency.

Case Study 2: Antimicrobial Activity

In a comparative analysis of several azabicyclo compounds against common bacterial strains, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Tables

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition of β-lactamases
Antimicrobial PropertiesEffective against multiple bacterial strains
Antiproliferative EffectsReduced proliferation in cancer cell lines

Q & A

Q. What are the optimized synthetic protocols for preparing (3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid?

The synthesis involves BOC-protection of the bicyclic amine intermediate. A typical procedure ( ) includes:

  • Dissolving the precursor (e.g., compound 14a/b ) in ethanol or THF.
  • Adding BOC2O (di-tert-butyl dicarbonate) in a 1:1.15 molar ratio.
  • Stirring at room temperature for 24 hours, followed by solvent evaporation.
  • Acidifying the aqueous layer (pH ~4.0) with citric acid and extracting with DCM or ethyl acetate.
  • Purification via silica gel chromatography (e.g., 10:1 PE/EA).
    Yields range from 61% to 86%, depending on stereochemistry and reaction scale. Critical parameters include solvent choice, temperature control, and stoichiometry of BOC2O .

Q. What safety precautions are essential when handling this compound in the laboratory?

Key safety measures include:

  • PPE : Nitrile gloves, full chemical protective clothing, and safety goggles to prevent skin/eye contact ().
  • Respiratory protection : Use P95 (US) or P1 (EU) filters for particulates; OV/AG/P99 (US) or ABEK-P2 (EU) filters for aerosols ().
  • Storage : Keep at 2–8°C in a dry, airtight container ().
  • Waste disposal : Avoid drainage systems; follow institutional guidelines for organic waste ().
    Note: IARC classifies components >0.1% as potential carcinogens ().

Q. Which analytical techniques are most reliable for characterizing this compound?

  • 1H NMR : Confirms stereochemistry and purity. Key signals include bicyclic proton resonances (e.g., δ 4.55 ppm for the BOC-protected amine) and carboxylic acid protons ().
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 255–369) and detects impurities ().
  • TLC : Monitors reaction progress using PE/EA solvent systems ().
    Always cross-validate with elemental analysis or X-ray crystallography for absolute configuration confirmation ().

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Stereochemical misassignments, such as endo vs. exo isomers, are common in bicyclic systems. To address this:

  • Perform X-ray crystallography to unambiguously determine the absolute configuration (e.g., corrected assignments in ).
  • Use NOESY NMR to analyze spatial proximity of protons in disputed isomers.
  • Compare experimental optical rotation values with literature data ().
    If contradictions persist, re-evaluate synthetic steps (e.g., Boc protection under inert conditions) to minimize racemization .

Q. What strategies are recommended for integrating this compound into peptidomimetic drug candidates?

This bicyclic scaffold is used in protease inhibitors (e.g., SARS-CoV-2 3CLpro, DPP-4) due to its rigidity and stereochemical diversity. Methodological considerations:

  • Coupling reactions : Use HATU/DIPEA in DCM to link the carboxylic acid to amine-containing residues (e.g., tert-leucine derivatives) ().
  • Boc deprotection : Treat with 4M HCl/dioxane to generate free amines for further functionalization ().
  • Structure-activity relationship (SAR) : Modify the bicyclic core (e.g., fluorination at C5) to enhance binding affinity ().
    Validate inhibitory activity via enzymatic assays (e.g., IC50 measurements) .

Q. How can researchers mitigate risks when toxicity data for this compound is limited?

  • In silico screening : Use tools like ADMET Predictor™ or Toxtree to estimate acute toxicity and carcinogenicity (based on structural analogs).
  • In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity ( notes IARC/ACGIH alerts for components).
  • Containment : Perform reactions in fume hoods with HEPA filters to minimize inhalation exposure ().
    Document all safety protocols under institutional biosafety committee guidelines .

Q. What purification challenges arise during scale-up, and how can they be addressed?

Common issues include:

  • Low solubility : Switch to polar aprotic solvents (e.g., DMF) during chromatography.
  • Isomer separation : Use chiral columns (e.g., Chiralpak® IA) or recrystallization in hexane/ethyl acetate.
  • Byproduct formation : Optimize Boc protection time (: 24 hrs vs. shorter durations) to minimize diastereomers.
    For large-scale batches (>10 g), consider flash chromatography with automated fraction collection .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions

Parameter
SolventEtOHTHF
BaseNoneNaOH
Reaction Time24 h2 h
PurificationDCM extraction, columnPE/EA column
Yield61% (6a)86% (6b)

Q. Table 2. Key NMR Signals for Stereochemical Confirmation

Proton Environmentδ (ppm)Evidence Source
BOC tert-butyl group1.36–1.46 (s, 9H)
Bicyclic CH4.18–4.55 (m, 1H)
Carboxylic acid12–13 (broad, 1H)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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